molecular formula C22H25N6O8P B1251641 Regrelor CAS No. 787548-03-2

Regrelor

Cat. No.: B1251641
CAS No.: 787548-03-2
M. Wt: 532.4 g/mol
InChI Key: NXHAXEBZOXCDKD-XIXRRVGJSA-N
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Chemical Reactions Analysis

Regrelor undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to its corresponding reduced forms.

    Substitution: this compound can undergo substitution reactions where specific groups in the molecule are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Scientific Research Applications

Regrelor has been investigated for its potential use in various scientific research applications, including:

Mechanism of Action

Regrelor exerts its effects by acting as a purinergic P2 receptor (P2Y12) antagonist. It competitively inhibits the binding of adenosine diphosphate (ADP) to the P2Y12 receptor on platelets, thereby preventing platelet aggregation. This mechanism is similar to other antiplatelet drugs like clopidogrel and ticagrelor . The primary metabolite of this compound is called INS51088 .

Comparison with Similar Compounds

Regrelor is similar to other purinergic P2 receptor (P2Y12) antagonists such as clopidogrel and ticagrelor. it is unique in its reversible and competitive antagonism of the P2Y12 receptor . Unlike clopidogrel, which is an irreversible antagonist, this compound’s effects can be quickly reversed upon discontinuation of treatment . Similar compounds include:

Properties

CAS No.

787548-03-2

Molecular Formula

C22H25N6O8P

Molecular Weight

532.4 g/mol

IUPAC Name

[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C22H25N6O8P/c1-2-23-22(29)27-19-16-20(25-11-24-19)28(12-26-16)21-18-17(14(34-21)10-33-37(30,31)32)35-15(36-18)9-8-13-6-4-3-5-7-13/h3-9,11-12,14-15,17-18,21H,2,10H2,1H3,(H2,30,31,32)(H2,23,24,25,27,29)/b9-8+/t14-,15+,17-,18-,21-/m1/s1

InChI Key

NXHAXEBZOXCDKD-XIXRRVGJSA-N

Isomeric SMILES

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@H]4[C@@H]([C@H](O3)COP(=O)(O)O)O[C@@H](O4)/C=C/C5=CC=CC=C5

SMILES

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OC(O4)C=CC5=CC=CC=C5

Canonical SMILES

CCNC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C4C(C(O3)COP(=O)(O)O)OC(O4)C=CC5=CC=CC=C5

787548-03-2

Synonyms

INS 50589
INS-50589
INS50589

Origin of Product

United States

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